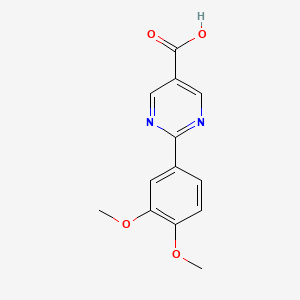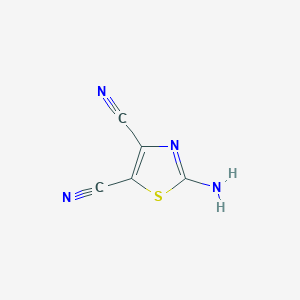![molecular formula C66H101N3O2S4 B11765865 3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives This compound is known for its unique structural features, which include multiple thiophene rings and long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core, the introduction of thiophene rings, and the attachment of long alkyl chains. The key steps are as follows:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrrole core.
Introduction of Thiophene Rings: Thiophene rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Attachment of Alkyl Chains: Long alkyl chains are attached via alkylation reactions, typically using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bonds or carbonyl groups, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can take place at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) or halogenating agents (e.g., N-bromosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine has a wide range of scientific research applications, including:
Organic Photovoltaics: The compound is used as a donor material in organic solar cells due to its excellent light absorption and charge transport properties.
Organic Light-Emitting Diodes (OLEDs): It is employed in OLEDs as an emissive layer material, contributing to high efficiency and brightness.
Field-Effect Transistors (FETs): The compound is utilized in organic FETs for its high charge carrier mobility.
Biological Applications: Research is ongoing to explore its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.
Mecanismo De Acción
The mechanism of action of 3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves its interaction with light and charge carriers. In organic photovoltaics, the compound absorbs light and generates excitons, which then dissociate into free charge carriers (electrons and holes) that are transported to the electrodes. In OLEDs, the compound emits light when an electric current passes through it, due to the recombination of electrons and holes.
Comparación Con Compuestos Similares
Similar Compounds
3,6-bis(thiophen-2-yl)-2,5-bis(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione: This compound has a similar pyrrolo[3,4-c]pyrrole core but lacks the extended thiophene and ethenyl groups.
2,5-bis(2-octyldodecyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: This derivative includes bromine substituents on the thiophene rings.
Uniqueness
The uniqueness of 3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine lies in its extended conjugation and the presence of multiple thiophene rings, which enhance its electronic properties and make it highly suitable for applications in organic electronics.
Propiedades
Fórmula molecular |
C66H101N3O2S4 |
|---|---|
Peso molecular |
1096.8 g/mol |
Nombre IUPAC |
azane;1-(5-methylthiophen-2-yl)-4-[5-[5-[(E)-2-(5-methylthiophen-2-yl)ethenyl]thiophen-2-yl]thiophen-2-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C66H98N2O2S4.H3N/c1-7-11-15-19-23-25-29-33-37-53(35-31-27-21-17-13-9-3)49-67-63(59-45-40-52(6)72-59)61-62(66(67)70)64(60-48-47-58(74-60)57-46-44-56(73-57)43-42-55-41-39-51(5)71-55)68(65(61)69)50-54(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-48,53-54H,7-38,49-50H2,1-6H3;1H3/b43-42+; |
Clave InChI |
LQJYHTCOQLDOSA-WGEIAOPLSA-N |
SMILES isomérico |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)/C=C/C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C=CC5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



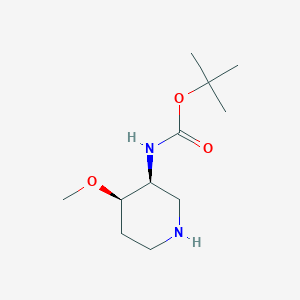
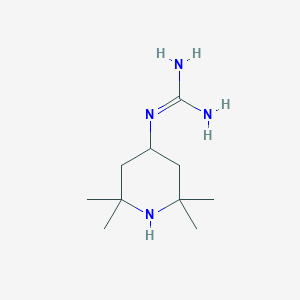
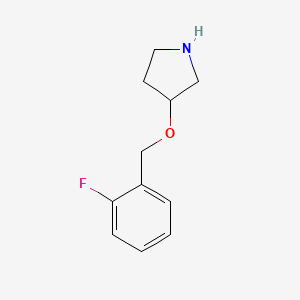
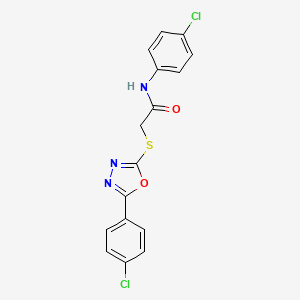
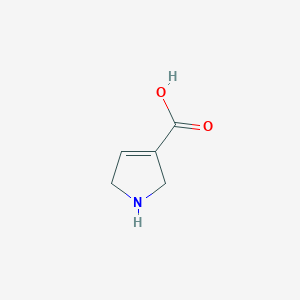
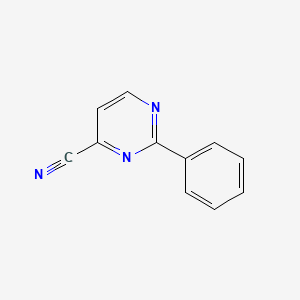

![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
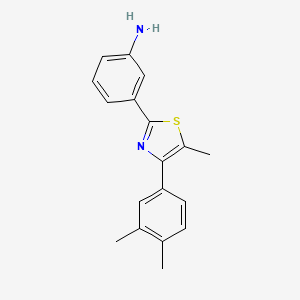
![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)

